molecular formula C11H7NO4 B1649309 2-amino-3-carboxy-1,4-naphthoquinone CAS No. 173043-38-4

2-amino-3-carboxy-1,4-naphthoquinone

Cat. No.: B1649309
CAS No.: 173043-38-4
M. Wt: 217.18 g/mol
InChI Key: LUUNBSJOKUEDSL-UHFFFAOYSA-N
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Description

2-Amino-3-carboxy-1,4-naphthoquinone: (CAS No. 173043-38-4) is a naphthoquinone derivative. Its chemical formula is C₁₁H₇NO₄

    Molecular Weight: 217.18 g/mol

    Appearance: Solid, ranging from light brown to khaki

    Initial Source: Derived from plants, specifically the madder family (), which includes the madder plant ().

Preparation Methods

Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods involving naphthoquinone precursors. Researchers have explored both chemical and biological approaches.

Industrial Production: Industrial-scale production methods for 2-Amino-3-carboxy-1,4-naphthoquinone remain limited due to its specialized applications. research continues to optimize production processes.

Chemical Reactions Analysis

Reactivity: This compound participates in several chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of quinone radicals.

    Reduction: Reduction reactions may yield hydroquinone derivatives.

    Substitution: Substituent groups can be introduced at various positions on the naphthoquinone ring.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products: The specific products formed depend on reaction conditions and substituents. Hydroquinone derivatives and substituted naphthoquinones are common outcomes.

Scientific Research Applications

Chemistry:

Biology and Medicine: Industry:

    Potential Dye Precursor: Due to its naphthoquinone structure, it may find applications in dye synthesis.

Mechanism of Action

The exact mechanism by which 2-Amino-3-carboxy-1,4-naphthoquinone exerts its effects remains an active area of research. It likely involves interactions with cellular redox pathways and enzymatic systems.

Comparison with Similar Compounds

While 2-Amino-3-carboxy-1,4-naphthoquinone is unique in its structure, it shares similarities with other naphthoquinones, such as lawsone (from henna) and vitamin K derivatives.

Properties

IUPAC Name

1-hydroxy-3-imino-4-oxonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c12-8-7(11(15)16)9(13)5-3-1-2-4-6(5)10(8)14/h1-4,12-13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUNBSJOKUEDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N)C2=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431942
Record name 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173043-38-4
Record name 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-carboxy-1,4-naphthoquinone
Reactant of Route 2
2-amino-3-carboxy-1,4-naphthoquinone
Reactant of Route 3
2-amino-3-carboxy-1,4-naphthoquinone
Reactant of Route 4
2-amino-3-carboxy-1,4-naphthoquinone
Reactant of Route 5
2-amino-3-carboxy-1,4-naphthoquinone
Reactant of Route 6
2-amino-3-carboxy-1,4-naphthoquinone

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